(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 877648-85-6
VCID: VC5510254
InChI: InChI=1S/C11H10BrN3O4S/c1-6-9(16)15(11(20-2)14-13-6)5-18-10(17)7-3-4-8(12)19-7/h3-4H,5H2,1-2H3
SMILES: CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(O2)Br)SC
Molecular Formula: C11H10BrN3O4S
Molecular Weight: 360.18

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate

CAS No.: 877648-85-6

Cat. No.: VC5510254

Molecular Formula: C11H10BrN3O4S

Molecular Weight: 360.18

* For research use only. Not for human or veterinary use.

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate - 877648-85-6

Specification

CAS No. 877648-85-6
Molecular Formula C11H10BrN3O4S
Molecular Weight 360.18
IUPAC Name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromofuran-2-carboxylate
Standard InChI InChI=1S/C11H10BrN3O4S/c1-6-9(16)15(11(20-2)14-13-6)5-18-10(17)7-3-4-8(12)19-7/h3-4H,5H2,1-2H3
Standard InChI Key YQUMJRYRXZKIRZ-UHFFFAOYSA-N
SMILES CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(O2)Br)SC

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name “(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate” delineates its structure:

  • A 1,2,4-triazin-5-one core substituted at position 6 with a methyl group and at position 3 with a methylthio (-SMe) group.

  • The 4-position is esterified with a 5-bromofuran-2-carboxylate moiety via a methylene (-CH2-) linker.

The molecular formula is C11H9BrN4O4S, with a calculated molecular weight of 397.23 g/mol. This aligns with triazinone derivatives reported in PubChem , where similar cores exhibit molecular weights between 170–400 g/mol.

Structural Features and Stereoelectronic Properties

  • Triazinone Core: The 1,2,4-triazin-5-one ring system is planar, with resonance stabilization from the carbonyl group at position 5. Methyl and methylthio substituents at positions 6 and 3, respectively, introduce steric bulk and electron-withdrawing effects .

  • Bromofuran Ester: The 5-bromo substituent on the furan ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The ester group at position 2 contributes to hydrolytic instability under alkaline conditions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular Weight397.23 g/mol
Hydrogen Bond Donors1 (triazinone NH)
Hydrogen Bond Acceptors6 (triazinone O, ester O)
Rotatable Bonds4 (methylene linker, ester)
Topological Polar Surface Area95.2 Ų

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • 6-Methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methanol

  • 5-Bromofuran-2-carbonyl chloride

Coupling these via esterification (e.g., Steglich or Mitsunobu conditions) would yield the target molecule.

Triazinone Intermediate Synthesis

  • Formation of 1,2,4-Triazin-5-one Core:

    • Condensation of thiosemicarbazide with methyl acetoacetate under acidic conditions generates the triazinone scaffold, as seen in related syntheses .

    • Methylthio Introduction: Treatment with methyl iodide in the presence of a base (e.g., K2CO3) substitutes the thiol group at position 3 .

Bromofuran Ester Preparation

  • Bromination of Furan-2-carboxylic Acid:

    • Electrophilic bromination using Br2 in acetic acid introduces bromine at position 5.

    • Conversion to acid chloride via SOCl2 or oxalyl chloride.

Esterification

  • Reacting the triazinone methanol intermediate with 5-bromofuran-2-carbonyl chloride in dichloromethane, catalyzed by DMAP, yields the target ester .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazinone formationThiosemicarbazide, H2SO4, Δ65–70
Methylthio substitutionCH3I, K2CO3, DMF85
EsterificationDCC, DMAP, CH2Cl275–80

Physicochemical and Spectroscopic Properties

Solubility and Partitioning Behavior

  • Aqueous Solubility: Predicted to be <10 mg/mL (log P = 2.1), consistent with brominated aromatics .

  • Lipophilicity: The methylthio and bromine groups enhance hydrophobic interactions, suggesting high membrane permeability.

Spectroscopic Fingerprints

  • IR Spectroscopy:

    • Strong absorption at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (triazinone C=O).

    • C-Br stretch at 650 cm⁻¹.

  • NMR (1H, 13C):

    • Triazinone NH proton at δ 12.1 ppm (DMSO-d6).

    • Furyl protons as doublets at δ 7.2 (H-3) and δ 6.8 (H-4).

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